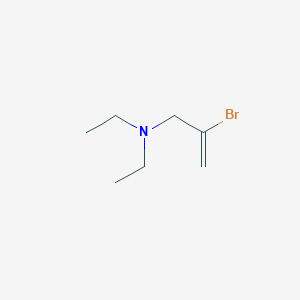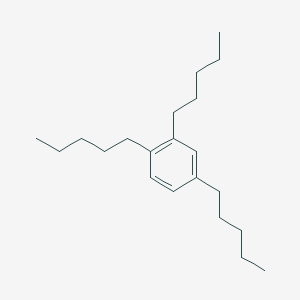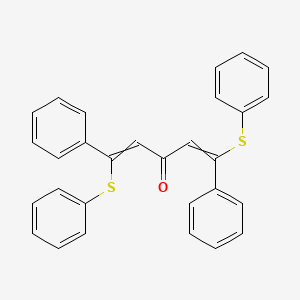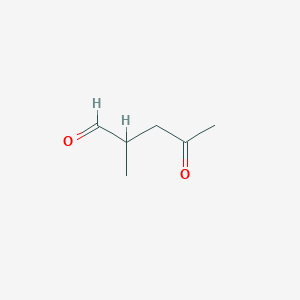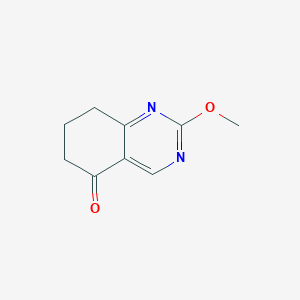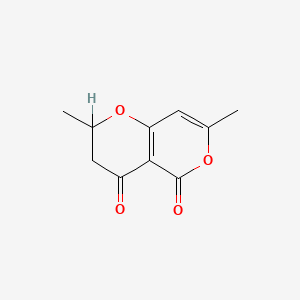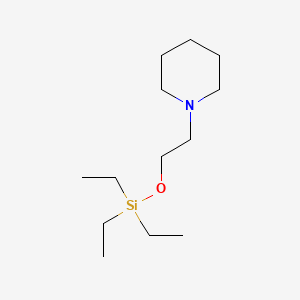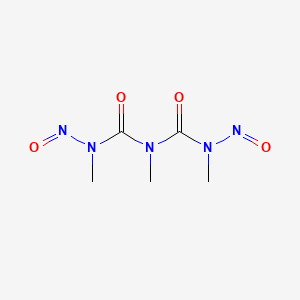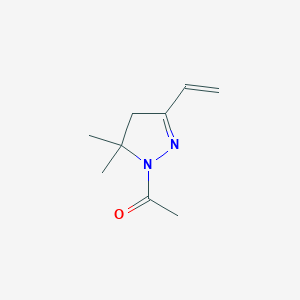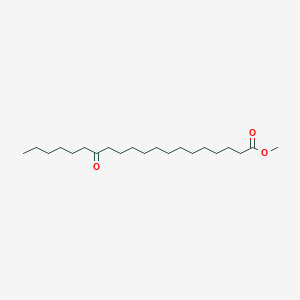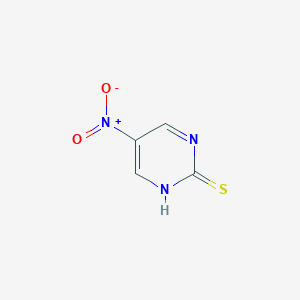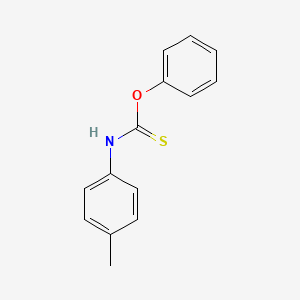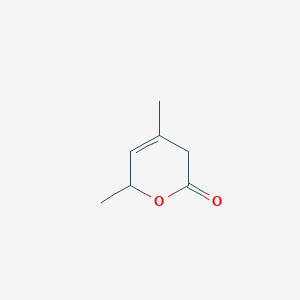
4,6-dimethyl-3,6-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of 2H-pyran-2-one and is characterized by its six-membered ring structure containing an oxygen atom and a ketone functional group
Métodos De Preparación
The synthesis of 4,6-dimethyl-3,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common synthetic route involves the reaction of sorbic acid with acetic anhydride in the presence of a catalyst . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4,6-Dimethyl-3,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the ring. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-3,6-dihydro-2H-pyran-2-one has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and antiviral properties . Additionally, the compound is used in the development of organic light-emitting devices due to its unique luminescence properties . In the industrial sector, it is employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-3,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic carbon atoms are susceptible to nucleophilic attack, leading to the formation of various reaction intermediates . These intermediates can then undergo further transformations, resulting in the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4,6-Dimethyl-3,6-dihydro-2H-pyran-2-one can be compared with other similar compounds, such as 2,4-dimethyl-α-pyrone and 4,6-dimethylcoumalin . These compounds share similar structural features but differ in their chemical reactivity and applications. For example, 2,4-dimethyl-α-pyrone is known for its use in the synthesis of biologically active molecules, while 4,6-dimethylcoumalin is studied for its potential use in organic electronics
Propiedades
Número CAS |
22936-96-5 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
2,4-dimethyl-2,5-dihydropyran-6-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-6(2)9-7(8)4-5/h3,6H,4H2,1-2H3 |
Clave InChI |
HIBSYTHECFYQMW-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(CC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



